Heptyl(trimethyl)silane

Description

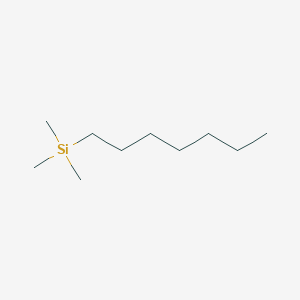

Heptyl(trimethyl)silane, also referred to as 1-Hepten-2-yl(trimethyl)silane (CAS RN: 51666-95-6), is an organosilicon compound with the molecular formula C₁₀H₂₂Si and a molecular weight of 170.372 g/mol . The compound is a colorless liquid at room temperature, soluble in organic solvents, and exhibits typical silane properties, such as sensitivity to hydrolysis under acidic or basic conditions .

Properties

CAS No. |

3429-80-9 |

|---|---|

Molecular Formula |

C10H24Si |

Molecular Weight |

172.38 g/mol |

IUPAC Name |

heptyl(trimethyl)silane |

InChI |

InChI=1S/C10H24Si/c1-5-6-7-8-9-10-11(2,3)4/h5-10H2,1-4H3 |

InChI Key |

VESIOSADLGPJFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl(trimethyl)silane can be synthesized through several methods, including:

Grignard Reaction: This method involves the reaction of heptyl magnesium bromide with trimethylchlorosilane, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrosilylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Heptyl(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens and alkyl halides are commonly used.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Alcohols.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Heptyl(trimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl(trimethyl)silane in chemical reactions involves the formation of reactive intermediates, such as silyl radicals or silyl cations, depending on the reaction conditions . These intermediates facilitate the transformation of substrates through radical or ionic pathways. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these reactions, enabling selective transformations .

Comparison with Similar Compounds

Key Physical Properties :

- Boiling Point: Not explicitly reported, but analogous alkyltrimethylsilanes (e.g., hexyltrimethylsilane) typically boil between 180–200°C.

- Stability : Susceptible to oxidation at the alkene site and hydrolysis of the Si–C bond in the presence of moisture .

Comparison with Similar Compounds

Trimethyl(phenylethynyl)silane

- Structure : C≡C–Ph bonded to Si(CH₃)₃.

- Molecular Weight : 174.28 g/mol (C₁₁H₁₄Si).

- Synthesis: Prepared via Sonogashira coupling of trimethylsilylacetylene with aryl halides using Pd(PPh₃)₂Cl₂ and CuI catalysts .

- Reactivity : Ethynyl group enables cross-coupling reactions (e.g., with iodobenzene) for constructing conjugated systems.

- Applications : Intermediate in organic synthesis for pharmaceuticals and materials science .

- Key Difference: The ethynyl-phenyl substituent enhances electronic conjugation compared to Heptyl(trimethyl)silane’s non-aromatic alkene .

(E)-Trimethyl(2-phenylbut-1-en-1-yl)silane

- Structure : Trans-alkene bonded to Si(CH₃)₃ and a phenyl group.

- Molecular Weight : 218.38 g/mol (C₁₃H₁₈Si).

- Synthesis : Geometric isomerization via selective energy transfer catalysis .

- Reactivity : Undergoes stereospecific reactions (e.g., epoxidation) due to the rigid alkene geometry.

- Applications : Model compound for studying alkene isomerization mechanisms .

- Key Difference : The phenyl-substituted alkene offers greater steric hindrance and stability than this compound’s linear chain .

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane

- Structure: Oxygen-linked enone system bonded to Si(CH₃)₃.

- Molecular Weight : 234.38 g/mol (C₁₃H₁₈OSi).

- Synthesis : Derived from 4-phenyl-3-buten-2-one via silylation, yielding 37% isolated product .

- Reactivity: The enone moiety participates in Michael additions or Diels-Alder reactions.

- Applications : Building block for natural product synthesis .

- Key Difference : The oxygen atom introduces polarity, increasing solubility in polar solvents compared to this compound .

Tolyltrimethylsilane

- Structure : Methylphenyl group bonded to Si(CH₃)₃.

- Molecular Weight : 178.33 g/mol (C₁₀H₁₆Si).

- Synthesis : Via Friedel-Crafts silylation of toluene .

- Reactivity : Undergoes electrophilic substitution at the aromatic ring.

- Applications : Silane coupling agent for improving adhesion in polymers .

- Key Difference : Aromatic ring provides thermal stability, contrasting with this compound’s aliphatic chain .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|

| This compound | C₁₀H₂₂Si | 170.37 | ~180–200 (est.) | Alkene |

| Trimethyl(phenylethynyl)silane | C₁₁H₁₄Si | 174.28 | 210–220 | Ethynyl |

| (E)-Trimethyl(2-phenylbut-1-en-1-yl)silane | C₁₃H₁₈Si | 218.38 | 250–260 | Trans-alkene |

| Tolyltrimethylsilane | C₁₀H₁₆Si | 178.33 | 190–200 | Aromatic |

Research Findings and Trends

- Synthetic Flexibility : Alkyltrimethylsilanes like this compound are prized for their modular synthesis, enabling tailored substituents for specific applications (e.g., hydrophobic chains or reactive alkenes) .

- Stability vs. Reactivity : Compounds with ethynyl or aromatic groups (e.g., Trimethyl(phenylethynyl)silane) exhibit enhanced thermal stability but reduced hydrolytic stability compared to aliphatic analogs .

- Emerging Applications : Silanes with unsaturated bonds (alkenes, alkynes) are increasingly used in click chemistry and polymer functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.